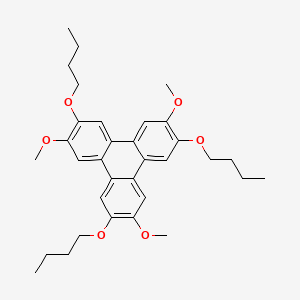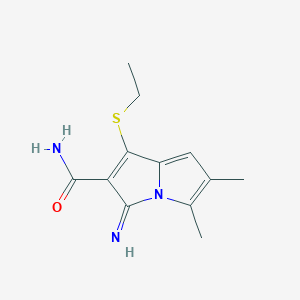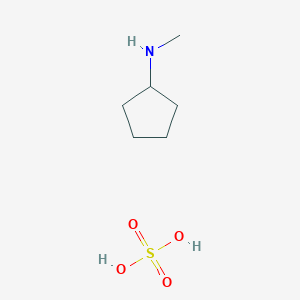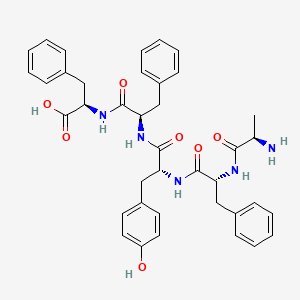
2,6,10-Tributoxy-3,7,11-trimethoxytriphenylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,10-Tributoxy-3,7,11-trimethoxytriphenylene is an organic compound with the molecular formula C₃₃H₄₂O₆. It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three butoxy groups and three methoxy groups attached to the triphenylene core. It has a molecular weight of 534.683 Da .
Méthodes De Préparation
The synthesis of 2,6,10-tributoxy-3,7,11-trimethoxytriphenylene typically involves the alkylation of triphenylene derivatives. One common method is the reaction of triphenylene with butyl bromide and sodium methoxide in the presence of a suitable solvent. The reaction conditions often require refluxing the mixture for several hours to ensure complete substitution of the hydrogen atoms with butoxy and methoxy groups .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.
Analyse Des Réactions Chimiques
2,6,10-Tributoxy-3,7,11-trimethoxytriphenylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the butoxy or methoxy groups. Common reagents for these reactions include halides and nucleophiles like amines or thiols.
Applications De Recherche Scientifique
2,6,10-Tributoxy-3,7,11-trimethoxytriphenylene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its ability to interact with biological molecules makes it a promising compound for medicinal chemistry.
Industry: It is used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Mécanisme D'action
The mechanism of action of 2,6,10-tributoxy-3,7,11-trimethoxytriphenylene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
2,6,10-Tributoxy-3,7,11-trimethoxytriphenylene can be compared with other triphenylene derivatives, such as:
2,6,10-Tributoxy-3,7,11-trihydroxytriphenylene: This compound has hydroxyl groups instead of methoxy groups, which can lead to different chemical reactivity and biological activity.
2,6,10-Tributoxy-3,7,11-trimethyltriphenylene: The presence of methyl groups instead of methoxy groups can affect the compound’s solubility and interaction with other molecules.
2,6,10-Tributoxy-3,7,11-triethoxytriphenylene: The ethoxy groups provide different steric and electronic properties compared to methoxy groups, influencing the compound’s behavior in chemical reactions and biological systems.
This compound is unique due to its specific combination of butoxy and methoxy groups, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
906663-76-1 |
|---|---|
Formule moléculaire |
C33H42O6 |
Poids moléculaire |
534.7 g/mol |
Nom IUPAC |
2,6,10-tributoxy-3,7,11-trimethoxytriphenylene |
InChI |
InChI=1S/C33H42O6/c1-7-10-13-37-31-19-25-22(16-28(31)34-4)26-20-32(38-14-11-8-2)30(36-6)18-24(26)27-21-33(39-15-12-9-3)29(35-5)17-23(25)27/h16-21H,7-15H2,1-6H3 |
Clé InChI |
HVAQFTYHGMZKAX-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCC)OC)OCCCC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide](/img/structure/B12599340.png)
![5-(2-Fluorophenyl)-7-iodo-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12599346.png)

![Benzene, [(1S)-1-phenoxy-2-propenyl]-](/img/structure/B12599353.png)
![3-Diazonio-7-phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hepta-2,5-dien-2-olate](/img/structure/B12599358.png)
![3-(4-Methoxyphenyl)-5-[(E)-phenyldiazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12599368.png)
![3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide](/img/structure/B12599374.png)

![3-[2-(4-Nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12599387.png)


![N-Benzyl-2-iodo-N-[(trimethylsilyl)ethynyl]benzamide](/img/structure/B12599401.png)
![3-(Phenylsulfonyl)-1-(2-piperidinylmethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12599404.png)
